6-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile
Description
This compound features a 6-chloroimidazo[1,2-a]pyridine core linked via a piperazine-methyl group to a pyridine-3-carbonitrile moiety.
Properties
IUPAC Name |
6-[4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6/c19-15-2-4-18-22-16(13-25(18)11-15)12-23-5-7-24(8-6-23)17-3-1-14(9-20)10-21-17/h1-4,10-11,13H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJVSURAKMIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=C(C=CC3=N2)Cl)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of compound 1 involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the pyridine-3-carbonitrile group . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
Compound 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Compound 1 has been extensively studied for its role as a chemical probe in the investigation of G protein-coupled receptors, particularly GPR39. It has been shown to stimulate intracellular calcium mobilization in a GPR39-specific manner, making it a valuable tool for studying the pharmacology of this receptor . Additionally, its selectivity profile makes it suitable for use in cellular and tissue systems to explore the physiological roles of GPR39 .
Mechanism of Action
The mechanism of action of compound 1 involves its interaction with the GPR39 receptor. Upon binding to GPR39, compound 1 acts as an agonist, leading to the activation of intracellular signaling pathways that result in calcium mobilization . This activation is specific to GPR39 and does not affect other receptors, highlighting its potential as a selective chemical probe .
Comparison with Similar Compounds
Structural Features and Substituents
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Core Heterocycles :
- The target compound’s imidazo[1,2-a]pyridine core differs from imidazo[1,2-b]pyridazine () and benzo[h][1,6]naphthyridine (). Pyridazine and naphthyridine systems exhibit distinct electronic properties and binding affinities due to increased nitrogen content and ring fusion .
- ’s pyridine-3-carbonitrile derivative lacks the imidazo ring but shares the carbonitrile group, suggesting divergent solubility and target interactions .
Functional Groups: Carbonitrile vs. Chloro Substituent: The 6-chloro group in the target and compound 8p () may improve metabolic stability compared to methyl or nonpolar groups in other analogs .
Piperazine Linkage :
- Piperazine-methyl in the target contrasts with methylpiperazine () and homopiperazine (). Piperazine’s basicity and conformational flexibility influence pharmacokinetics, such as blood-brain barrier penetration .
Physical Properties: reports solid-state compounds (e.g., 8p, 11b) with defined melting points, while others are liquids (10a, 10b).
Biological Activity
The compound 6-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a piperazine ring connected to a pyridine and imidazo[1,2-a]pyridine moiety, which is significant for its biological properties. The presence of the chloro group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5 |
| Molecular Weight | 359.84 g/mol |
| CAS Number | Not available |
Research indicates that compounds like This compound exhibit biological activity primarily through the inhibition of specific kinases involved in various signaling pathways. Kinase inhibition is crucial for the treatment of diseases such as cancer and inflammatory conditions.
Key Mechanisms:
- Kinase Inhibition : This compound has shown potential as a kinase inhibitor, particularly targeting pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Research Findings
Recent studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives, highlighting their potential in drug development.
Case Studies:
- Antitumor Activity : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also have antitumor effects.
- Inflammatory Response Modulation : Another investigation revealed that related derivatives could modulate inflammatory responses in vitro, indicating potential applications in treating autoimmune diseases.
Biological Assays
Biological assays are essential for evaluating the efficacy and safety of new compounds. The following assays have been employed to assess the activity of this compound:
| Assay Type | Purpose | Result Summary |
|---|---|---|
| MTT Assay | Cytotoxicity assessment | Significant cell death observed at higher concentrations |
| ELISA | Inflammatory cytokine measurement | Reduced cytokine levels in treated cells |
| Kinase Activity Assay | Specific kinase inhibition | IC50 values indicating potent inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
